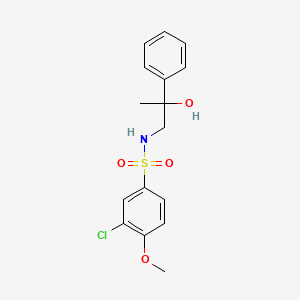

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various chemical reactions and biological activities. Benzenesulfonamides are often used as intermediates in the synthesis of more complex molecules and have been studied for their potential as inhibitors and for their cytotoxic properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can involve multiple steps, starting from substituted benzaldehydes or other aromatic compounds. For instance, 4-methoxy-N,N-dichlorobenzenesulfonamide can react with trichloroethylene and phenylacetylene to produce highly reactive sulfonamide derivatives . Similarly, 2-aryl-N-methoxyethanesulfonamides can be cyclized using iodobenzene-catalyzed reactions with m-chloroperoxybenzoic acid to yield 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . These methods demonstrate the versatility of benzenesulfonamide chemistry in creating a variety of structurally diverse compounds.

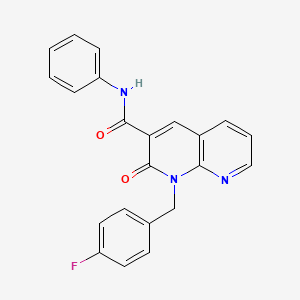

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. These modifications can significantly alter the chemical and physical properties of the molecules, as well as their biological activity. For example, the introduction of methoxy, hydroxy, or chloro substituents can influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamides participate in a range of chemical reactions. They can act as chlorinating agents, as seen with N-chloro-N-methoxybenzenesulfonamide, which can chlorinate a variety of substrates including diketones, phenols, and aromatic amines . The reactivity of these compounds can be further exploited in oxidative cleavage reactions, such as the Ru(III)-catalyzed oxidation of phenylpropanolamine hydrochloride with sodium N-chlorobenzenesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect their acidity, solubility, and stability. For instance, the electrochemical behavior of 4-chloro-N-8-quinolinylbenzenesulfonamide has been studied, revealing insights into its reduction processes and acidity constants . These properties are crucial for understanding the compound's behavior in different environments and for optimizing its use in various applications.

Wissenschaftliche Forschungsanwendungen

Preparation and Chemical Reactivity

The preparation and chemical reactivity of sulfonamides, including those structurally related to 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide, have been explored in various studies. For instance, sulfonation and N-sulfonation techniques have been utilized for protecting nitrogen atoms in compounds, which is essential for further chemical modifications (Kurosawa, Kan, & Fukuyama, 2003). Additionally, the synthesis and application of benzenesulfonamide derivatives in medicinal chemistry for their anticancer properties have been reported, indicating their potential as cell cycle inhibitors and for impacting gene expression in cancer cell lines (Owa et al., 2002).

Eigenschaften

IUPAC Name |

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4S/c1-16(19,12-6-4-3-5-7-12)11-18-23(20,21)13-8-9-15(22-2)14(17)10-13/h3-10,18-19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONDUNVAJJNVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)